Benzarone

Description

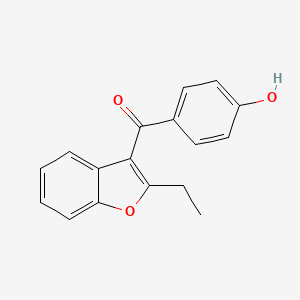

antihemorrhagic agent; structure

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRXIWQYSOIBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061721 | |

| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477-19-6 | |

| Record name | Benzarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzarone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzarone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzarone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23ZW4BG89C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzarone's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzarone, a benzofuran derivative, has a multifaceted mechanism of action impacting several critical cellular pathways. Primarily known for its uricosuric effects, its therapeutic potential and toxicity are rooted in its interactions with mitochondrial functions, specific enzyme systems, and signaling cascades. This technical guide provides a comprehensive overview of the core mechanisms of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visual representations of the affected cellular pathways to support further research and drug development efforts. The primary pathways discussed include mitochondrial toxicity, inhibition of the urate transporter 1 (URAT1) and Eyes Absent (EYA) phosphatases, modulation of cytochrome P450 enzymes, and its anti-inflammatory activities.

Introduction

This compound is a compound of significant interest due to its diverse biological activities. While structurally related to the antiarrhythmic drug amiodarone and the uricosuric agent benzbromarone, it exhibits a unique pharmacological profile. Understanding its mechanism of action at the cellular level is crucial for harnessing its therapeutic potential and mitigating its associated risks, most notably hepatotoxicity. This guide delves into the intricate cellular and molecular interactions of this compound.

Mitochondrial Toxicity: The Core of this compound's Cytotoxic Effects

A primary mechanism underlying the cellular effects of this compound, particularly its hepatotoxicity, is its profound impact on mitochondrial function. This compound disrupts mitochondrial integrity and energy homeostasis through several interconnected processes.[1][2]

Uncoupling of Oxidative Phosphorylation and Inhibition of the Respiratory Chain

This compound acts as an uncoupler of oxidative phosphorylation, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[1] This leads to a decrease in cellular ATP levels. Furthermore, it inhibits the mitochondrial respiratory chain, specifically decreasing state 3 oxidation.[1]

Inhibition of Mitochondrial β-oxidation

This compound significantly inhibits the mitochondrial β-oxidation of fatty acids.[1] This disruption of fatty acid metabolism can lead to the accumulation of lipids within cells, contributing to steatosis, a hallmark of liver damage.

Increased Production of Reactive Oxygen Species (ROS)

By disrupting the electron transport chain, this compound leads to an increase in the production of reactive oxygen species (ROS).[1] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger downstream apoptotic signaling.

Induction of Mitochondrial Permeability Transition (MPT)

The combination of mitochondrial membrane potential dissipation, oxidative stress, and other insults can trigger the opening of the mitochondrial permeability transition pore (mPTP).[1] This event leads to the swelling of the mitochondria, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[1]

Induction of Apoptosis and Necrosis

The release of cytochrome c initiates the caspase cascade, leading to programmed cell death or apoptosis. At higher concentrations, the severe mitochondrial dysfunction and ATP depletion can lead to necrosis.[1]

Quantitative Data on Mitochondrial Effects

| Parameter | Effect of this compound | Concentration | Cell/System Type | Reference |

| Mitochondrial Membrane Potential | 54% decrease | 20 µM | Isolated rat hepatocytes | [1] |

| Respiratory Control Ratio (L-glutamate) | 50% decrease | 10.8 µM | Isolated rat liver mitochondria | [1] |

| Mitochondrial β-oxidation | 87% decrease | 100 µM | Isolated rat liver mitochondria | [1] |

| Reactive Oxygen Species (ROS) Production | Increased | 100 µM | HepG2 cells | [1] |

Experimental Protocols for Mitochondrial Function Assays

Protocol 1: Measurement of Mitochondrial Respiration using a Seahorse XFe Analyzer

Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.

Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density to achieve 80-90% confluency at the time of the assay.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XFe sensor cartridge overnight in a non-CO2 incubator at 37°C with XF Calibrant.

-

Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C. Adjust pH to 7.4.

-

Cell Preparation: On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the injector ports of the sensor cartridge with the compounds to be tested (e.g., oligomycin, FCCP, rotenone/antimycin A, and this compound).

-

Assay Execution: Place the cell culture microplate in the Seahorse XFe analyzer and initiate the measurement protocol. The instrument will measure baseline OCR and then the response to the sequential injection of the compounds.

-

Data Analysis: Analyze the OCR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[3][4][5][6]

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Objective: To measure changes in mitochondrial membrane potential.

Methodology:

-

Cell Culture: Culture cells in a suitable format (e.g., 96-well black plate with a clear bottom).

-

Treatment: Treat cells with this compound at various concentrations for the desired duration. Include a positive control for depolarization (e.g., FCCP).

-

JC-1 Staining: Prepare a working solution of JC-1 dye (typically 1-10 µM) in the cell culture medium. Replace the treatment medium with the JC-1 staining solution.

-

Incubation: Incubate the cells with JC-1 for 15-30 minutes at 37°C in the dark.

-

Washing: Gently wash the cells with an appropriate buffer (e.g., PBS or assay buffer) to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.

-

J-aggregates (healthy cells with high ΔΨm): Excitation ~535 nm, Emission ~590 nm (red fluorescence).

-

JC-1 monomers (apoptotic/unhealthy cells with low ΔΨm): Excitation ~485 nm, Emission ~535 nm (green fluorescence).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[7][8][9][10][11]

Signaling Pathway: this compound-Induced Mitochondrial Toxicity and Cell Death

References

- 1. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial respiration and glycolysis with Seahorse bioanalyzer [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]

- 11. resources.revvity.com [resources.revvity.com]

The Genesis of Benzarone: A Technical Chronicle of its Discovery and Pioneering Research

For Immediate Release

This technical guide provides a comprehensive overview of the historical context surrounding the discovery and initial research of Benzarone, a benzofuran derivative that has been a subject of pharmacological interest for over half a century. Tailored for researchers, scientists, and drug development professionals, this document delves into the early scientific endeavors that first characterized its therapeutic potential, with a focus on its vascular and anti-inflammatory properties.

Discovery and Initial Development

This compound, chemically known as (2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone, emerged from the research laboratories of the French pharmaceutical company Labaz Group in the mid-20th century.[1][2] Labaz, which was later integrated into the lineage of the global healthcare company Sanofi, was actively investigating the therapeutic potential of benzofuran derivatives during this period.[1][2] The initial development of this compound, also known by the trade name Fragivix, was part of a broader exploration into compounds with "angiotrophic" properties – substances that act on blood vessels.

The seminal work that introduced this compound to the scientific community was published in 1970 by F. Chaillet, G. Barchewitz, R. Charlier, and their colleagues in the German pharmacology journal Arzneimittelforschung. This foundational paper laid the groundwork for understanding this compound's primary pharmacological effects, identifying it as a compound with significant angiotrophic, anti-inflammatory, and fibrinolytic properties. The initial research pointed towards its potential use in vascular diseases, specifically those related to capillary fragility and permeability.

Early Pharmacological Investigations: A Focus on Vascular Effects

The pioneering research on this compound centered on its influence on the microvasculature. The 1970 study by Chaillet et al. highlighted its effects on capillary permeability and resistance. The initial investigations suggested that this compound could counteract the effects of various inflammatory mediators, thereby reducing edema and protecting the vascular endothelium.

While the full text of this pivotal 1970 publication is not widely available, the associated Medical Subject Headings (MeSH) terms provide a clear indication of the experimental focus. These terms include:

-

Capillary Permeability / drug effects

-

Capillary Resistance / drug effects

-

Anti-Inflammatory Agents / pharmacology

-

Bradykinin / antagonists & inhibitors

-

Histamine H1 Antagonists / pharmacology

-

Serotonin Antagonists

These descriptors strongly suggest that the initial research involved in vivo animal models to assess changes in vascular permeability and edema formation in response to inflammatory stimuli.

Quantitative Data from Early and Subsequent Research

Detailed quantitative data from the initial 1970 study by Chaillet et al. is not readily accessible in publicly available literature. However, subsequent research has provided quantitative insights into this compound's pharmacological profile. It is important to note that the following data may not have been generated during the initial discovery phase but represents key quantitative information available in the scientific literature.

| Parameter | Value | Context | Source |

| hURAT1 Inhibition (IC50) | 2.8 µM | Inhibition of human urate transporter 1 | MedchemExpress |

| EYA3 Inhibition (IC50) | 17.5 µM | Inhibition of the tyrosine phosphatase activity of eyes absent homolog 3 | Cayman Chemical |

| Effect on HUVEC Proliferation | Reduction at 7.5 µM | Inhibition of human umbilical vein endothelial cell proliferation and migration | Cayman Chemical |

| Mitochondrial Effects | Decrease in membrane potential at 20 µM | In isolated rat hepatocytes | Hepatology (2005) |

| Apoptosis and Necrosis | Induction at 100 µM | In isolated rat hepatocytes | Hepatology (2005) |

Experimental Protocols

While the precise experimental protocols from the 1970s are not detailed in available resources, this section outlines generalized methodologies typical for assessing the pharmacological activities investigated during that era.

Synthesis of this compound (Generalized)

The synthesis of this compound, (2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone, can be achieved through a multi-step process. While the original synthesis by Labaz is not publicly detailed, a general approach based on known benzofuran synthesis methods is as follows:

-

Synthesis of 2-Ethylbenzofuran: This intermediate can be prepared from salicylaldehyde and 2-bromobutane via a Williamson ether synthesis followed by an acid-catalyzed cyclization.

-

Friedel-Crafts Acylation: 2-Ethylbenzofuran is then acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-ethyl-3-(4-methoxybenzoyl)benzofuran.

-

Demethylation: The final step involves the demethylation of the methoxy group to the hydroxyl group, typically using a reagent like boron tribromide or pyridine hydrochloride, to yield this compound.

In Vivo Assessment of Vascular Permeability (Hypothetical Protocol based on 1970s Methods)

This hypothetical protocol is based on common techniques used in the 1970s to evaluate the effect of a compound on vascular permeability.

-

Animal Model: Male Wistar rats (150-200g).

-

Procedure:

-

Animals are anesthetized.

-

A blue dye (e.g., Evans blue), which binds to serum albumin, is injected intravenously.

-

An inflammatory agent (e.g., histamine, bradykinin, or carrageenan) is injected intradermally at a specific site on the shaved dorsal skin to induce localized inflammation and increase vascular permeability.

-

The test compound (this compound) or vehicle is administered orally or intraperitoneally at various doses prior to the injection of the inflammatory agent.

-

After a set period, the animals are euthanized, and the area of skin with the dye leakage is excised.

-

The amount of extravasated dye in the skin tissue is quantified spectrophotometrically after extraction.

-

-

Endpoint: A reduction in the amount of extracted dye in the this compound-treated group compared to the vehicle control group would indicate a decrease in vascular permeability.

In Vivo Assessment of Anti-inflammatory Activity (Hypothetical Protocol based on 1970s Methods)

This protocol describes a common method for evaluating the anti-inflammatory effects of a compound.

-

Animal Model: Male Wistar rats (150-200g).

-

Procedure:

-

The basal volume of the rat's hind paw is measured using a plethysmometer.

-

The test compound (this compound) or vehicle is administered orally or intraperitoneally.

-

After a predetermined time, a phlogistic agent (e.g., carrageenan) is injected into the sub-plantar tissue of the hind paw to induce edema.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

-

Endpoint: The percentage of inhibition of edema in the this compound-treated group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual frameworks of this compound's interactions and the experimental procedures used in its early evaluation.

Caption: Conceptual pathway of this compound's antagonism of inflammatory mediators.

Caption: Workflow for assessing vascular permeability in an animal model.

Evolution of Research and Later Discoveries

While the initial research on this compound focused on its vascular protective effects, subsequent studies have unveiled a more complex pharmacological profile. In recent years, this compound has been identified as an inhibitor of the human urate transporter 1 (hURAT1), suggesting its potential in the management of hyperuricemia and gout. Furthermore, it has been shown to inhibit the tyrosine phosphatase activity of "eyes absent" (EYA) proteins, opening avenues for its investigation in oncology. Concurrently, research has also highlighted its potential for hepatotoxicity, primarily through the uncoupling of mitochondrial oxidative phosphorylation, which has tempered its therapeutic development.

Conclusion

References

Investigating the Biological Activity of Benzarone Derivatives: A Technical Guide

Executive Summary: Benzarone, a compound built upon a benzofuran scaffold, and its derivatives have garnered significant scientific interest due to their broad spectrum of biological activities. Historically used for vascular disorders, research has expanded to reveal potent anti-inflammatory, anticancer, antiviral, and uricosuric properties. This document provides an in-depth technical overview of the multifaceted biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. Key mechanisms include the inhibition of critical cellular enzymes like Eyes Absent (EYA) phosphatases, Poly (ADP-ribose) polymerase-1 (PARP-1), and cyclooxygenases (COX), as well as modulation of signaling pathways such as the Sonic Hedgehog (SHH) and Stimulator of Interferon Genes (STING) pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration and development of novel therapeutics based on the benzofuran chemical motif.

Key Biological Activities and Mechanisms of Action

This compound derivatives exhibit a remarkable diversity of biological effects, targeting various pathways implicated in a range of diseases from cancer to viral infections and gout.

Anticancer Activity

The anticancer potential of this compound derivatives stems from their ability to interfere with multiple pathways crucial for tumor growth and survival.

-

EYA Phosphatase Inhibition: A key mechanism involves the inhibition of Eyes Absent (EYA) proteins, which act as transcriptional co-activators and phosphatases. In Sonic Hedgehog (SHH) pathway-driven medulloblastoma, EYA1 is critical for tumorigenesis. This compound derivatives can allosterically inhibit EYA, leading to the suppression of the SHH signaling pathway and impeding tumor growth.[1] One such derivative, DS-1-38, has been shown to inhibit SHH-medulloblastoma growth both in vitro and in vivo.[1]

-

PARP-1 Inhibition: Certain benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives function as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme vital for DNA damage repair.[2] By inhibiting PARP-1, these compounds impede the repair of DNA single-strand breaks, leading to the accumulation of double-strand breaks and ultimately inducing apoptosis in cancer cells through the mitochondrial pathway.[2]

-

VEGFR-2 Inhibition: Some benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels required for tumor growth and metastasis.[3]

Anti-inflammatory Activity

This compound derivatives exhibit significant anti-inflammatory effects by targeting key mediators of the inflammatory response.

-

COX Inhibition and Prostaglandin Reduction: The inflammatory response is often mediated by prostaglandins (PGs), which are synthesized by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Several benzophenone and benzofuran derivatives have been shown to inhibit COX enzymes, thereby reducing PG production.[4][5] This mechanism is similar to that of common non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Inhibition of Pro-inflammatory Mediators: Beyond COX inhibition, these derivatives can suppress the production of other inflammatory mediators. Studies have shown they can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[6][7][8]

Antiviral Activity

Recent studies have highlighted the potential of benzofuran derivatives as broad-spectrum antiviral agents.

-

STING Agonism: A novel mechanism involves the activation of the Stimulator of Interferon Genes (STING) pathway.[9] Certain benzofuran derivatives act as STING agonists, triggering the phosphorylation and nuclear translocation of IRF3 (Interferon Regulatory Factor 3). This leads to the induction of Type I Interferons (IFN-I), which establish a potent antiviral state in host cells, inhibiting the replication of a wide range of viruses, including human coronaviruses like SARS-CoV-2.[9]

-

Specific Viral Inhibition: Other derivatives have shown selective inhibitory activity against specific viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[10] Time-of-addition experiments suggest these compounds may interfere with the viral replicative cycle.[10] Additionally, some benzophenone derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[11]

Uricosuric Activity (Gout)

Benzbromarone, a well-known derivative of this compound, is a potent uricosuric agent used in the treatment of gout.[12] Its mechanism centers on the inhibition of uric acid reabsorption in the kidneys.

-

URAT1 Inhibition: The primary target is the human uric acid transporter 1 (hURAT1), located in the renal tubules. By inhibiting hURAT1, benzbromarone and related compounds prevent the reabsorption of uric acid from the tubular lumen back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels.[12][13] this compound itself is an active metabolite of benzbromarone and also functions as a hURAT1 inhibitor.[13]

Hepatotoxicity

A significant concern with some this compound derivatives, particularly this compound and benzbromarone, is the risk of hepatotoxicity.[14][15] This adverse effect is believed to be linked to their impact on mitochondrial function. These compounds can decrease the mitochondrial membrane potential, uncouple oxidative phosphorylation, and inhibit mitochondrial beta-oxidation.[14] This mitochondrial toxicity can lead to increased production of reactive oxygen species (ROS), induction of the mitochondrial permeability transition, and subsequent apoptosis and necrosis of hepatocytes.[14][15]

Quantitative Analysis of Biological Activity

The potency of this compound derivatives has been quantified across various assays. The following tables summarize key findings from the literature.

Table 1: Anticancer and Anti-Alzheimer's Activity

| Compound/Derivative | Target / Cell Line | Activity Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Benzofuran[3,2-d]pyrimidin-4(3H)-one (19c) | PARP-1 | Enzyme Inhibition | 0.026 µM | [2] |

| Benzofuran[3,2-d]pyrimidin-4(3H)-one (19c) | SK-OV-3 cells | Cytotoxicity | 4.98 µM | [2] |

| 3-Arylbenzofuranone (Compound 20) | Acetylcholinesterase | Enzyme Inhibition | 0.089 µM | [16] |

| Benzoxanthone (Compound 3b) | SGC-7901 Gastric Cancer Cells | Cytotoxicity | >100 µM (low activity) | [17] |

| Benzoxanthone (Compound 3c) | SGC-7901 Gastric Cancer Cells | Cytotoxicity | IC₅₀ reported | [17] |

| Benzofuran Chalcone (4g) | HCC1806, HeLa, A549 cells | Cytotoxicity | Potent activity reported |[3] |

Table 2: Anti-inflammatory Activity

| Compound/Derivative | Target / Cell Line | Activity Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| 2-Aroylbenzofuran (Compound 4) | NO Production (LPS-induced RAW-264.7) | Inhibition | 0.57 µM | [8] |

| Rugchalcone B (2) | NO Production (LPS-induced RAW-264.7) | Inhibition | 4.13 µM | [8] |

| 2-Aroylbenzofuran (Compound 7) | NO Production (LPS-induced RAW-264.7) | Inhibition | 1.90 µM | [8] |

| 2-Aroylbenzofuran (Compound 8) | NO Production (LPS-induced RAW-264.7) | Inhibition | 0.99 µM |[8] |

Table 3: Antiviral and Uricosuric Activity

| Compound/Derivative | Target / Cell Line | Activity Type | EC₅₀ / IC₅₀ Value | Reference |

|---|---|---|---|---|

| Benzophenone (Analogue 10i) | HIV-1 (Wild-Type) | Antiviral Activity | EC₅₀ = 2.9 nM | [11] |

| Benzophenone (Analogue 13b) | HIV-1 (Wild-Type) | Antiviral Activity | EC₅₀ = 4.2 nM | [11] |

| Quinazolinone Derivatives | Varicella Zoster Virus | Antiviral Activity | EC₅₀ = 5.4–13.6 µM | [18] |

| Quinazolinone Derivatives | Human Cytomegalovirus | Antiviral Activity | EC₅₀ = 8.94–13.2 µM | [18] |

| this compound | hURAT1 | Enzyme Inhibition | IC₅₀ = 2.8 µM |[13] |

Experimental Protocols

The evaluation of this compound derivatives involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

General Workflow for Biological Evaluation

The screening process typically follows a hierarchical approach, starting from broad in vitro assays and progressing to more specific mechanistic studies and in vivo models.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[8]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. Cells are pre-incubated with the compounds for 1-2 hours.

-

LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. A set of wells without LPS serves as a negative control.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement (Griess Assay): After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Quantification: The absorbance at ~540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is determined by comparing the treated groups to the LPS-only control.

-

Cytotoxicity Control: A parallel assay (e.g., MTT or resazurin assay) is performed to ensure that the observed NO reduction is not due to compound-induced cell death.[19]

Antiviral Activity Assay (Plaque Reduction Assay)

This method quantifies the ability of a compound to inhibit the replication of a virus, measured by the reduction in the number of viral plaques.[20]

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is prepared in 6-well or 12-well plates.

-

Virus-Compound Incubation: The test virus is diluted to a known titer (plaque-forming units/mL). The virus is then mixed with various concentrations of the this compound derivative and incubated for a set period (e.g., 1 hour at 37°C).

-

Infection: The growth medium is removed from the cell monolayers, and the plates are inoculated with the virus-compound mixtures. The plates are incubated for 1 hour to allow for viral adsorption.

-

Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., medium containing 1% agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Plates are incubated at 37°C for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization and Counting: The cells are fixed with a formalin solution and stained with a dye such as crystal violet, which stains viable cells. Plaques appear as clear zones against a stained background. The number of plaques in each well is counted.

-

Calculation: The percentage of plaque reduction is calculated relative to a virus-only control. The EC₅₀ (50% effective concentration) is determined as the compound concentration that reduces the plaque number by 50%.

Mitochondrial Toxicity Assay

This protocol assesses the potential for a compound to induce liver injury by measuring its effects on isolated liver mitochondria.[14]

-

Mitochondria Isolation: Rat liver mitochondria are isolated by differential centrifugation from fresh liver homogenates in a chilled isolation buffer.

-

Measurement of Mitochondrial Respiration: Oxygen consumption is measured using a Clark-type oxygen electrode.

-

State 3 Respiration: The rate of oxygen consumption is measured in the presence of a respiratory substrate (e.g., L-glutamate) and ADP. The test compound is added to assess its inhibitory effect.

-

State 4 Respiration: The rate is measured after the phosphorylation of ADP is complete. An increase in State 4 respiration suggests uncoupling of oxidative phosphorylation.

-

Respiratory Control Ratio (RCR): The ratio of State 3 to State 4 respiration is calculated as a measure of mitochondrial coupling and integrity.

-

-

Measurement of Mitochondrial Membrane Potential (ΔΨm): The membrane potential is assessed using a fluorescent probe like rhodamine 123 or JC-1. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

-

Measurement of Mitochondrial Swelling: Swelling, an indicator of the mitochondrial permeability transition (MPT), is measured spectrophotometrically as a decrease in absorbance at 540 nm in a suspension of isolated mitochondria.

-

β-Oxidation Assay: The rate of fatty acid β-oxidation is determined by measuring the rate of NAD⁺ reduction in the presence of a fatty acid substrate (e.g., palmitoyl-CoA).

References

- 1. A this compound Derivative Inhibits EYA to Suppress Tumor Growth in SHH Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of benzotropolone derivatives | Journal of Food Bioactives [isnff-jfb.com]

- 8. Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of benzophenone derivatives as potential HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Benzbromarone? [synapse.patsnap.com]

- 13. This compound | 1477-19-6 | Benchchem [benchchem.com]

- 14. Mechanisms of this compound and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. elar.urfu.ru [elar.urfu.ru]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sciencepub.net [sciencepub.net]

The Role of Benzbromarone in Modulating Uric Acid Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated serum uric acid levels, is a critical factor in the pathogenesis of gout and is increasingly associated with cardiovascular and renal diseases. The management of hyperuricemia often involves urate-lowering therapies. Among these, benzbromarone has emerged as a potent uricosuric agent. This technical guide provides an in-depth overview of the core mechanisms of benzbromarone action, quantitative efficacy data from clinical and preclinical studies, detailed experimental methodologies, and key signaling pathways involved in its modulation of uric acid levels. While the initial query focused on "benzarone," the vast body of scientific literature identifies benzbromarone as the clinically significant compound for uric acid regulation; this compound is a structurally related compound primarily studied in the context of hepatotoxicity.

Core Mechanism of Action

Benzbromarone exerts its primary effect by inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys.[1] This action leads to a significant increase in the urinary excretion of uric acid and a subsequent reduction in serum uric acid concentrations.[2] The principal molecular targets of benzbromarone are the urate transporters located on the apical membrane of renal proximal tubular cells.

Inhibition of Urate Transporter 1 (URAT1)

The primary mechanism of action of benzbromarone is the potent inhibition of Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene.[3][4] URAT1 is the main transporter responsible for the reabsorption of filtered urate from the tubular lumen back into the bloodstream.[3] By binding to URAT1, benzbromarone effectively blocks this reabsorptive pathway, leading to increased uricosuria.[3][4] Studies have shown that benzbromarone is a high-affinity inhibitor of URAT1.[5] While benzbromarone potently inhibits URAT1, it does not appear to affect the mRNA levels of this transporter.[2][6]

Inhibition of Glucose Transporter 9 (GLUT9)

In addition to URAT1, benzbromarone also inhibits Glucose Transporter 9 (GLUT9), encoded by the SLC2A9 gene.[7][8] GLUT9 is another key transporter involved in urate reabsorption in the kidneys.[7] The inhibitory effect of benzbromarone on GLUT9, although considered less potent than its effect on URAT1, contributes to its overall uricosuric activity.[7][8]

Other Potential Mechanisms

Some evidence suggests that benzbromarone may also inhibit other transporters involved in urate handling, such as Organic Anion Transporter 4 (OAT4). Furthermore, there are indications that benzbromarone might have a minor inhibitory effect on xanthine oxidase, the enzyme responsible for uric acid production, though this is not its primary mechanism of action.[9]

Quantitative Efficacy Data

Numerous clinical studies have demonstrated the significant uric acid-lowering efficacy of benzbromarone. The following tables summarize key quantitative data from these trials.

| Table 1: Efficacy of Benzbromarone Monotherapy in Hyperuricemia and Gout | |

| Study Parameter | Reported Efficacy |

| Dosage | 75 - 120 mg/day[2] |

| Average Serum Uric Acid Reduction | 54%[2] |

| Time to Disappearance of Tophi | 6 - 18 months[2] |

| Percentage of Patients Achieving Serum Urate Target (<6 mg/dL) | 61% (with 25 mg/day)[10] |

| Reduction in Gout Attack Frequency | 75% reduction within the first year[2] |

| Table 2: Comparative Efficacy of Benzbromarone | |

| Comparison | Key Findings |

| Benzbromarone (100 mg/day) vs. Allopurinol (300 mg/day) | Benzbromarone demonstrated significantly superior serum uric acid reduction (from 9.53 to 4.05 mg/dl) compared to allopurinol (from 9.89 to 5.52 mg/dl)[11] |

| Low-Dose Benzbromarone (25 mg/day) vs. Low-Dose Febuxostat (20 mg/day) | A higher percentage of patients on benzbromarone achieved the serum urate target (<6 mg/dL) compared to febuxostat (61% vs. 32%)[10] |

| Low-Dose Benzbromarone (25 mg/day) + Low-Dose Febuxostat (20 mg/day) vs. Febuxostat Monotherapy (20-40 mg/day) | Combination therapy was markedly superior in achieving the serum urate target in patients with combined-type hyperuricemia[12] |

| Table 3: In Vitro Inhibitory Activity of Benzbromarone | |

| Transporter | IC50 Value |

| URAT1 | 425 nM[5] |

| GLUT9 | 31.45 ± 10.45 µM[8] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature to evaluate the efficacy of benzbromarone.

URAT1 Inhibition Assay (Uric Acid Uptake Assay)

Objective: To determine the inhibitory effect of benzbromarone on URAT1-mediated uric acid uptake in a cellular model.

Materials:

-

HEK293 cells stably expressing human URAT1 (hURAT1).

-

Uric acid uptake buffer (e.g., 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, 5.6 mM glucose).[8]

-

[8-¹⁴C] Uric acid.[8]

-

Benzbromarone.

-

Ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

-

0.1 M Sodium hydroxide (NaOH) for cell lysis.

-

Scintillation counter.

Protocol:

-

Culture hURAT1-expressing HEK293 cells in appropriate culture medium until confluent.

-

Twenty-four hours post-transfection (if transiently transfected), remove the culture medium.

-

Wash the cells with the uric acid uptake buffer.

-

Pre-incubate the cells with the uric acid uptake buffer for 15 minutes.[8]

-

Initiate the uptake reaction by adding 25 µM [8-¹⁴C] uric acid in the presence of varying concentrations of benzbromarone or vehicle control.[8]

-

Incubate for 15 minutes at 37°C.[8]

-

Terminate the reaction by washing the cells three times with ice-cold DPBS.[8]

-

Lyse the cells by adding 100 µL of 0.1 M NaOH.[8]

-

Determine the intracellular radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition at each benzbromarone concentration and determine the IC50 value.

GLUT9 Inhibition Assay (Electrophysiological Recording)

Objective: To assess the inhibitory effect of benzbromarone on GLUT9-mediated urate currents using a patch-clamp technique.

Materials:

-

HEK293T cells expressing mouse GLUT9a (mGLUT9a).[13]

-

Patch-clamp setup (amplifier, digitizer, software).

-

External and internal solutions for patch-clamp recording.

-

Uric acid solution.

-

Benzbromarone solution.

Protocol:

-

Culture mGLUT9a-expressing HEK293T cells on coverslips.

-

Eighteen hours after transfection, perform whole-cell patch-clamp recordings.[8]

-

Establish a whole-cell configuration and record baseline currents.

-

Perfuse the cells with a solution containing uric acid to induce outward currents mediated by mGLUT9a.[13]

-

Apply benzbromarone at various concentrations to the external solution and record the changes in the uric acid-induced currents.[13]

-

Analyze the data to determine the inhibitory effect of benzbromarone on GLUT9 function, noting that benzbromarone has been shown to be a prominent and irreversible inhibitor of uric acid-induced currents through mGLUT9a.[13]

Clinical Trial Protocol for Evaluating Uric Acid-Lowering Efficacy

Objective: To evaluate the efficacy and safety of benzbromarone in lowering serum uric acid levels in patients with hyperuricemia and gout.

Study Design: A prospective, randomized, single-center, open-label trial.[6]

Inclusion Criteria:

-

Male patients diagnosed with gout.

-

Renal uric acid underexcretion (defined as fractional excretion of urate <5.5% and uric acid excretion ≤600 mg/day/1.73 m²).[6]

Exclusion Criteria:

-

Significant renal or hepatic impairment.

-

History of hypersensitivity to benzbromarone.

Treatment Protocol:

-

Randomly assign a total of 196 participants to one of two treatment groups.[6]

-

Group 1 (LDBen): Receive low-dose benzbromarone 25 mg daily.[6]

-

Group 2 (LDFeb): Receive low-dose febuxostat 20 mg daily (as a comparator).[6]

-

Administer daily urine alkalization with oral sodium bicarbonate to all participants.[6]

-

The treatment duration is 12 weeks.[6]

Endpoints:

-

Primary Endpoint: The rate of achieving the serum urate target of <6 mg/dL.[6]

-

Secondary Endpoints: Incidence of adverse events, including gout flares and urolithiasis.

Data Collection:

-

Measure serum uric acid levels at baseline and at specified intervals throughout the 12-week treatment period.

-

Monitor for any adverse events through patient reporting and clinical assessments.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows related to benzbromarone's action.

Caption: Mechanism of Action of Benzbromarone.

Caption: Clinical Trial Workflow for a Uricosuric Agent.

Conclusion

Benzbromarone is a highly effective uricosuric agent that significantly lowers serum uric acid levels primarily through the potent inhibition of URAT1 and, to a lesser extent, GLUT9 in the renal proximal tubules. Its efficacy has been well-documented in numerous clinical trials, often showing superiority to or effective synergy with other urate-lowering therapies. The provided experimental protocols offer a foundation for researchers to investigate the mechanisms and effects of benzbromarone and other potential uricosuric compounds. While its clinical use has been tempered by concerns of hepatotoxicity, a thorough understanding of its pharmacology is crucial for the development of safer and more effective treatments for hyperuricemia and gout. Future research should continue to explore the precise molecular interactions of benzbromarone with its target transporters and the mechanisms underlying its adverse effects to inform the design of next-generation uricosuric agents.

References

- 1. Lessons to be learned from real life data based on 98 gout patients using benzbromarone [explorationpub.com]

- 2. Ten years' experience with benzbromarone in the management of gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Superiority of Low-Dose Benzbromarone to Low-Dose Febuxostat in a Prospective, Randomized Comparative Effectiveness Trial in Gout Patients With Renal Uric Acid Underexcretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Urate transport capacity of glucose transporter 9 and urate transporter 1 in cartilage chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. healthday.com [healthday.com]

- 11. researchgate.net [researchgate.net]

- 12. Superiority of low dose benzbromarone add-on to low dose febuxostat compared to febuxostat monotherapy in gout with combined-type hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterizations of the Urate Transporter, GLUT9, and Its Potent Inhibitors by Patch-Clamp Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzarone as an Allosteric Inhibitor of EYA Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Eyes Absent (EYA) proteins, a family of transcriptional co-activators and phosphatases, are crucial regulators of embryonic development. Their re-expression in various cancers is linked to tumor progression, metastasis, and resistance to therapy, making them compelling therapeutic targets. Benzarone, a uricosuric agent, and its derivatives have been identified as allosteric inhibitors of the tyrosine phosphatase activity of EYA proteins. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways, a compilation of quantitative data on its inhibitory effects, and detailed protocols for essential experimental validation.

Introduction: The EYA Proteins in Cancer

The EYA family consists of four members in mammals (EYA1-4) that possess a unique dual functionality: they act as transcriptional co-activators, primarily through their interaction with the SIX family of homeodomain transcription factors, and they harbor intrinsic protein phosphatase activity.[1][2] The C-terminal EYA domain (ED) is responsible for the protein's tyrosine phosphatase activity, which is implicated in DNA damage repair, cell migration, and angiogenesis.[3][4][5]

Notably, the aberrant expression of EYA proteins is a hallmark of numerous malignancies, including breast, ovarian, and lung cancers, as well as medulloblastoma.[2][6][7][8] In many of these contexts, the tyrosine phosphatase activity of EYA is a key driver of the oncogenic phenotype.[3][9] This has spurred the development of small molecule inhibitors targeting this enzymatic function.

This compound: An Allosteric Inhibitor of EYA Phosphatase Activity

This compound and its more potent derivative, benzbromarone, were identified as inhibitors of the EYA tyrosine phosphatase activity.[4][10] Structural and functional studies have revealed that these compounds do not bind to the active site of the EYA phosphatase domain but rather to an allosteric pocket.[8] This binding induces a conformational change in the active site, thereby inhibiting its catalytic function.[8] This allosteric mechanism offers a potential advantage in terms of specificity over active-site inhibitors.

A derivative of this compound, DS-1-38, has shown significant promise in preclinical models of Sonic Hedgehog (SHH) medulloblastoma, a common pediatric brain tumor where EYA1 is highly expressed and critical for tumor growth.[6][8][11]

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on EYA proteins impacts downstream signaling pathways crucial for cancer progression.

The EYA-SIX Transcriptional Complex

EYA proteins form a complex with SIX transcription factors, which then translocates to the nucleus to regulate the expression of target genes involved in development and oncogenesis.[10][12] While this compound inhibits the phosphatase activity of EYA, it has been shown that it does not disrupt the interaction between EYA1 and SIX1.[13] This suggests that the anti-cancer effects of this compound derivatives are primarily mediated through the inhibition of EYA's catalytic function rather than its role as a transcriptional co-activator.

The Sonic Hedgehog (SHH) Signaling Pathway

In SHH-driven medulloblastoma, EYA1 acts as a critical downstream effector of the pathway.[10][11] The SHH pathway is essential for embryonic development and its aberrant activation is a known driver of several cancers. This compound derivatives, such as DS-1-38, have been shown to oppose SHH signaling, leading to a reduction in the expression of SHH target genes like GLI1 and consequently inhibiting tumor growth.[6][8][13]

Quantitative Data on this compound and Derivatives

The inhibitory activity of this compound and its derivatives has been quantified in various studies. The following tables summarize the key findings.

Table 1: IC50 Values of this compound and Derivatives against EYA Phosphatase Activity

| Compound | EYA Target | IC50 (µM) | Reference(s) |

| This compound | EYA3 | ~20 | [14] |

| Benzbromarone | EYA3 | ~9 | [14] |

| 6-hydroxybenzbromarone | EYA3 | ~22 | [14] |

| 5-hydroxybenzbromarone | EYA3 | >100 | [14] |

| 1'-hydroxybenzbromarone | EYA3 | >100 | [14] |

| DS-1-38 | EYA1 | Not explicitly stated in phosphatase assay, but effective at 10 µM in cell-based assays | [13] |

Table 2: Binding Affinity and Cellular Efficacy of DS-1-38

| Parameter | Value | Cell Line/System | Reference(s) |

| Binding Affinity (Kd) | |||

| EYA1 | 76 µM | Full-length EYA1 | [13] |

| Cell Viability (EC50) | |||

| Daoy (human medulloblastoma) | 11.12 µM | [13] | |

| TOV112 (human ovarian) | 5.98 µM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as an EYA inhibitor.

EYA Protein Expression and Purification

A reliable source of purified EYA protein is essential for in vitro assays.

Protocol:

-

Expression: Human EYA2 EYA domain (ED) can be expressed as a Glutathione S-transferase (GST)-fusion protein in E. coli.

-

Lysis: Cells are lysed by sonication in a suitable buffer (e.g., PBS with protease inhibitors).

-

Affinity Chromatography: The GST-tagged EYA2 ED is purified using glutathione-Sepharose resin.

-

Tag Cleavage: The GST tag is cleaved using a specific protease (e.g., PreScission Protease).

-

Size-Exclusion Chromatography: The cleaved EYA2 ED is further purified by gel filtration to obtain a homogenous protein preparation.

In Vitro EYA Phosphatase Activity Assay

This assay measures the enzymatic activity of EYA and the inhibitory effect of compounds like this compound. A common method utilizes the small molecule substrate 3-O-methylfluorescein phosphate (OMFP).

Materials:

-

Purified EYA protein

-

OMFP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

This compound or its derivatives dissolved in DMSO

-

96-well black plates

-

Plate reader capable of measuring fluorescence (excitation ~485 nm, emission ~525 nm)

Protocol:

-

Prepare serial dilutions of the inhibitor in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the inhibitor dilutions to the respective wells (final DMSO concentration should be consistent across all wells, typically ≤1%).

-

Add the purified EYA protein to all wells except the no-enzyme control.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

Initiate the reaction by adding the OMFP substrate to all wells.

-

Measure the fluorescence kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed time.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the binding kinetics and affinity (Kd) between an inhibitor and its protein target.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified EYA protein (ligand)

-

This compound derivative (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Protocol:

-

Ligand Immobilization: Covalently immobilize the purified EYA protein onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of the this compound derivative in the running buffer.

-

Binding Analysis: Inject the analyte dilutions over the immobilized EYA surface at a constant flow rate. The association and dissociation phases are monitored in real-time.

-

Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of EYA inhibition on the migratory capacity of cancer cells.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% FBS)

-

This compound derivative

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Protocol:

-

Seed cells in the upper chamber of the Transwell insert in serum-free medium containing the this compound derivative or vehicle control.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for a period that allows for cell migration (e.g., 16-24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the migrated cells with crystal violet.

-

Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.

Matrigel Invasion Assay

This assay is a modification of the transwell migration assay and assesses the ability of cells to invade through a basement membrane matrix.

Protocol:

-

Coat the upper surface of the Transwell inserts with a layer of Matrigel and allow it to solidify.

-

Follow the same procedure as the transwell migration assay (steps 1-7), seeding the cells on top of the Matrigel layer. The ability of cells to invade is determined by their capacity to degrade the Matrigel and migrate through the pores of the insert.

Visualizing the Experimental and Logical Frameworks

Conclusion

This compound and its derivatives represent a promising class of allosteric inhibitors of EYA protein phosphatase activity. Their ability to modulate key oncogenic signaling pathways, such as the SHH pathway, and inhibit cancer cell migration and invasion underscores their therapeutic potential. This technical guide provides a comprehensive resource for researchers and drug development professionals working to further characterize and develop these compounds as novel anti-cancer agents. The provided data and protocols offer a solid foundation for future studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of EYA inhibitors.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 4. Structure-function analyses of the human SIX1-EYA2 complex reveal insights into metastasis and BOR syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a Small-Molecule Inhibitor That Disrupts the SIX1/EYA2 Complex, EMT, and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. path.ox.ac.uk [path.ox.ac.uk]

- 8. b3p.it.helsinki.fi [b3p.it.helsinki.fi]

- 9. Structure-Function Analyses of the Human SIX1–EYA2 Complex Reveal Insights into Metastasis and BOR Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 13. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

An In-depth Technical Guide to Benzarone-Induced Mitochondrial Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental assessment of benzarone-induced mitochondrial toxicity. This compound, a drug historically used for venous insufficiency and other vascular disorders, has been associated with hepatotoxicity, with mitochondrial dysfunction identified as a core mechanism of its adverse effects. Understanding these toxicological pathways is crucial for researchers in drug safety and development.

Core Mechanisms of this compound-Induced Mitochondrial Toxicity

This compound exerts its toxic effects on mitochondria through a multi-faceted attack on the organelle's structure and function. The primary mechanisms identified include the disruption of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, inhibition of the electron transport chain, induction of oxidative stress, and opening of the mitochondrial permeability transition pore (MPTP).[1][2] These events culminate in ATP depletion, the release of pro-apoptotic factors, and ultimately, cell death through apoptosis and necrosis.[1][3]

Disruption of Mitochondrial Membrane Potential and Uncoupling of Oxidative Phosphorylation

This compound significantly decreases the mitochondrial membrane potential (ΔΨm), a critical component of ATP synthesis.[1][4] This depolarization is a key indicator of mitochondrial dysfunction. At a concentration of 20 µM, this compound was found to decrease the mitochondrial membrane potential in isolated rat hepatocytes by 54%.[1][4] This effect is dose-dependent. Furthermore, this compound acts as an uncoupler of oxidative phosphorylation, disrupting the link between electron transport and ATP synthesis.[1][2] This uncoupling leads to energy dissipation as heat rather than the production of ATP.

Inhibition of the Electron Transport Chain and ATP Depletion

This compound inhibits the activity of the mitochondrial respiratory chain, which is responsible for the bulk of cellular ATP production.[2] Studies have shown that this compound decreases state 3 oxidation and respiratory control ratios in isolated rat liver mitochondria.[1][4] The concentration of this compound causing a 50% decrease in the respiratory control ratio for L-glutamate was determined to be 10.8 µM.[1][4] This inhibition of the electron transport chain directly contributes to a decrease in cellular ATP levels. In HepG2 cells and primary human hepatocytes, a decrease in ATP levels was observed at this compound concentrations of 25-50µM over 24-48 hours.[3][5]

Induction of Oxidative Stress

A significant aspect of this compound's mitochondrial toxicity is the induction of oxidative stress. At a concentration of 100 µM, this compound has been shown to increase the production of reactive oxygen species (ROS) in HepG2 cells.[1][4] This surge in ROS can damage mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA).[6] Specifically, this compound concentrations of ≥50 μM lead to the accumulation of mitochondrial superoxide (O₂•⁻).[7] This oxidative stress can further exacerbate mitochondrial dysfunction and trigger cell death pathways.

Opening of the Mitochondrial Permeability Transition Pore (MPTP)

This compound and its metabolites can induce the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane.[1][8] MPTP opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytosol.[1][9] The release of cytochrome c is a critical step in the intrinsic pathway of apoptosis. In HepG2 cells, 100 µM of this compound was shown to induce the mitochondrial leakage of cytochrome c.[1][4]

Quantitative Data on this compound-Induced Mitochondrial Toxicity

The following tables summarize the quantitative data from various studies on the effects of this compound on mitochondrial function.

| Parameter | Cell/System Type | This compound Concentration | Effect | Reference |

| Mitochondrial Membrane Potential | Isolated Rat Hepatocytes | 20 µM | 54% decrease | [1][4] |

| HepG2 Cells | 50 µM (24h) | Decrease | [3] | |

| Respiratory Control Ratio (L-glutamate) | Isolated Rat Liver Mitochondria | 10.8 µM | 50% decrease | [1][4] |

| Mitochondrial Beta-Oxidation | Isolated Rat Liver Mitochondria | 100 µM | 87% decrease | [1] |

| Reactive Oxygen Species (ROS) Production | HepG2 Cells | 100 µM | Increased | [1][4] |

| Mitochondrial Superoxide (O₂•⁻) Accumulation | HepG2 Cells | ≥50 µM | Increased | [7] |

| Cellular ATP Levels | HepG2 Cells & Primary Human Hepatocytes | 25-50 µM (24-48h) | Decrease | [3][5] |

| Cytotoxicity (LDH release) | HepG2 Cells | 100 µM | Observed | [3] |

Signaling Pathways in this compound-Induced Mitochondrial Toxicity

The mitochondrial dysfunction initiated by this compound triggers several downstream signaling pathways, primarily leading to apoptosis and a cellular stress response.

Intrinsic Apoptosis Pathway

The release of cytochrome c from the mitochondria into the cytosol, induced by MPTP opening, is a key event in the activation of the intrinsic apoptotic pathway. Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to apoptosis.

Caption: Intrinsic apoptosis pathway activated by this compound.

NRF2-Mediated Oxidative Stress Response

The increase in mitochondrial ROS production by this compound can activate the NRF2 signaling pathway.[7] NRF2 is a transcription factor that regulates the expression of antioxidant proteins. Under oxidative stress, NRF2 translocates to the nucleus and initiates the transcription of genes encoding for antioxidant enzymes, representing a cellular defense mechanism against the induced oxidative damage.

Caption: NRF2-mediated oxidative stress response.

Experimental Protocols for Assessing this compound-Induced Mitochondrial Toxicity

The following are generalized protocols based on methodologies cited in the literature for investigating the effects of this compound on mitochondrial function.

Isolation of Rat Liver Mitochondria

This protocol is foundational for studying the direct effects of compounds on mitochondrial respiration and function.[10]

-

Homogenization: Perfuse the liver of a euthanized rat with a cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA). Mince the liver and homogenize it in the isolation buffer using a Potter-Elvehjem homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

-

Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes) to pellet the mitochondria.

-

Washing: Resuspend the mitochondrial pellet in the isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

-

Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of the appropriate buffer for subsequent assays. Determine the protein concentration using a standard method like the BCA assay.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Changes in ΔΨm can be assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

-

Cell Culture: Plate cells (e.g., HepG2) in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration.

-

Dye Loading: Incubate the cells with a fluorescent ΔΨm indicator dye such as JC-1 or TMRE (Tetramethylrhodamine, Ethyl Ester) according to the manufacturer's instructions.

-

Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader, flow cytometer, or fluorescence microscope. For JC-1, a shift from red (high potential) to green (low potential) fluorescence indicates depolarization. For TMRE, a decrease in fluorescence intensity indicates depolarization.

Assessment of Oxygen Consumption Rate (OCR)

OCR is a direct measure of the activity of the electron transport chain.

-

Mitochondria/Cell Preparation: Use either isolated mitochondria or intact cells (e.g., HepG2). For intact cells, seed them in a specialized microplate for extracellular flux analysis (e.g., Seahorse XF).

-

Compound Injection: After baseline OCR measurements, inject this compound into the wells.

-

Respirometry Analysis: Measure the OCR in real-time using an extracellular flux analyzer. Different states of respiration can be assessed by the sequential injection of mitochondrial inhibitors such as oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and rotenone/antimycin A (complex I and III inhibitors).

-

Data Analysis: Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity to determine the specific effects of this compound on mitochondrial respiration.

Measurement of Cellular ATP Levels

ATP levels are a key indicator of the overall energetic state of the cell.

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the ΔΨm assay.

-

Cell Lysis: Lyse the cells to release the intracellular ATP.

-

Luciferase-Based Assay: Use a commercial ATP assay kit, which typically employs the luciferin/luciferase reaction. The amount of light produced is directly proportional to the ATP concentration.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Normalization: Normalize the ATP levels to the total protein concentration or cell number in each sample.

Mitochondrial Permeability Transition Pore (MPTP) Opening Assay

The opening of the MPTP can be assessed by measuring mitochondrial swelling or using fluorescent probes.

-

Mitochondrial Swelling:

-

Incubate isolated mitochondria in a buffer containing a substrate for respiration.

-

Add a calcium salt to induce MPTP opening, followed by the addition of this compound.

-

Monitor the change in absorbance at 540 nm over time using a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling.

-

-

Calcein-AM/Cobalt Assay:

-

Load cells with Calcein-AM, which is converted to fluorescent calcein in the cytosol and mitochondria.

-

Add CoCl₂ to quench the cytosolic calcein fluorescence.

-

Treat the cells with this compound.

-

MPTP opening allows Co²⁺ to enter the mitochondria and quench the mitochondrial calcein fluorescence. The decrease in fluorescence, measured by a plate reader or microscopy, indicates MPTP opening.

-

Conclusion

This compound-induced mitochondrial toxicity is a complex process involving multiple, interconnected mechanisms that ultimately compromise cellular energy production and trigger cell death pathways. The disruption of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, inhibition of the respiratory chain, increased ROS production, and induction of the MPTP are all key events in its toxicological profile. A thorough understanding of these mechanisms and the application of the described experimental protocols are essential for the preclinical safety assessment of new chemical entities and for advancing our knowledge of drug-induced liver injury.

References

- 1. Mechanisms of this compound and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. Hepatocellular toxicity of benzbromarone: effects on mitochondrial function and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of this compound and benzbromarone-induced hepatic toxicity PMID: 15799034 | MCE [medchemexpress.cn]

- 5. Hepatocellular toxicity of benzbromarone: effects on mitochondrial function and structure. [folia.unifr.ch]

- 6. mdpi.com [mdpi.com]

- 7. The uricosuric benzbromarone disturbs the mitochondrial redox homeostasis and activates the NRF2 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic activation of hepatotoxic drug (benzbromarone) induced mitochondrial membrane permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial permeability transition pore: a potential drug target for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

Benzarone in Oncology: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzarone, a benzofuran derivative, has garnered attention for its potential therapeutic applications in oncology. This technical guide provides an in-depth overview of the current understanding of this compound's anti-cancer properties, focusing on its mechanism of action, preclinical evidence, and the signaling pathways it modulates. While research is ongoing, and much of the current data is derived from its derivatives and related compounds, this document consolidates the existing knowledge to guide future research and drug development efforts.

Introduction

This compound is a compound known for its uricosuric and capillary-protective properties. Recent studies have unveiled its potential as an anti-cancer agent, primarily through its activity as an inhibitor of the Eyes Absent (EYA) family of protein phosphatases.[1][2] The EYA proteins play a crucial role in cell motility, angiogenesis, and tumorigenesis, making them attractive targets for cancer therapy.[1][2] This guide will explore the multifaceted therapeutic potential of this compound in oncology, presenting key preclinical data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved.

Mechanism of Action